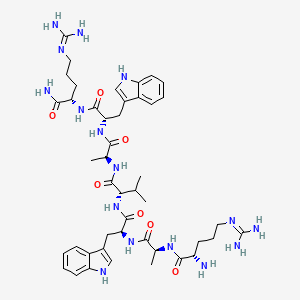

RAWVAWR-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

646044-31-7 |

|---|---|

Molecular Formula |

C45H66N16O7 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C45H66N16O7/c1-23(2)36(61-42(67)35(20-27-22-55-32-15-8-6-12-29(27)32)60-38(63)24(3)56-40(65)30(46)13-9-17-52-44(48)49)43(68)57-25(4)39(64)59-34(19-26-21-54-31-14-7-5-11-28(26)31)41(66)58-33(37(47)62)16-10-18-53-45(50)51/h5-8,11-12,14-15,21-25,30,33-36,54-55H,9-10,13,16-20,46H2,1-4H3,(H2,47,62)(H,56,65)(H,57,68)(H,58,66)(H,59,64)(H,60,63)(H,61,67)(H4,48,49,52)(H4,50,51,53)/t24-,25-,30-,33-,34-,35-,36-/m0/s1 |

InChI Key |

JABXIWKQXUFSBR-FQIFSHNZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the RAWVAWR-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide RAWVAWR-NH2 is a synthetically derived antimicrobial peptide (AMP) that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its structure, synthesis, and mechanism of action, presenting key data and experimental protocols relevant to research and development professionals.

Core Structure and Properties

The primary structure of this compound consists of a seven-amino-acid sequence with a C-terminal amidation. The "-NH2" designation indicates that the C-terminal carboxylic acid group has been replaced by an amide group, a common modification in therapeutic peptides to enhance stability and biological activity.

Amino Acid Sequence: Arginine - Alanine - Tryptophan - Valine - Alanine - Tryptophan - Arginine

One-Letter Code: R-A-W-V-A-W-R

The peptide's structure is characterized by the presence of both cationic (Arginine) and hydrophobic (Tryptophan, Valine, Alanine) residues, contributing to its amphipathic nature. This amphipathicity is crucial for its antimicrobial activity, facilitating its interaction with and disruption of microbial cell membranes.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅₃H₇₉N₁₉O₇ | Calculated |

| Molecular Weight | 1146.3 g/mol | Calculated |

| Theoretical pI | 12.5 | Calculated |

| Grand average of hydropathicity (GRAVY) | -0.529 | Calculated |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Ala, Val, Trp, Ala, Arg).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a powder.

Purification and Characterization

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Purification Protocol (RP-HPLC):

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Characterization Methods:

-

Analytical RP-HPLC: To assess the purity of the final peptide product.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.[1]

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity, primarily through its interaction with and disruption of bacterial cell membranes.

Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the available literature, peptides with similar compositions of arginine and tryptophan have demonstrated potent activity against a range of bacteria. Confocal microscopy studies have shown that fluorescein-labeled RAWVAWR can rapidly enter both E. coli and Staphylococcus aureus.[2]

Mechanism of Action

The primary mechanism of action of this compound involves its electrostatic and hydrophobic interactions with the components of bacterial cell membranes.

-

Membrane Binding: The positively charged arginine residues facilitate the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[2]

-

Membrane Perturbation: Following binding, the hydrophobic tryptophan and valine residues insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[2] Studies have shown that this compound peptides preferentially interact with lipids that have negatively charged headgroups and cause significant perturbation of membrane mimetics containing these headgroups.[2]

-

Potential Intracellular Targets: There is also evidence to suggest that after crossing the bacterial membrane, some antimicrobial peptides may interact with intracellular components, although specific intracellular targets for this compound have not been definitively identified.[2]

The interaction and perturbation of the bacterial membrane can be visualized as a multi-step process:

Host Cell Interactions

Currently, there is a lack of specific data in the public domain regarding the interaction of this compound with host cells and its potential modulation of host cell signaling pathways. Further research is required to elucidate these aspects.

Conclusion

This compound is an antimicrobial peptide with a well-defined primary structure that can be reliably synthesized and purified using standard laboratory techniques. Its mechanism of action is primarily driven by its amphipathic nature, leading to the disruption of bacterial cell membranes. While its antimicrobial potential is evident, further studies are needed to quantify its activity against a broader range of pathogens and to investigate its interactions with host cells to fully assess its therapeutic potential.

Experimental Workflows

The following diagram illustrates a typical workflow for the study of the this compound peptide, from synthesis to biological evaluation.

References

In-Depth Technical Guide: RAWVAWR-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAWVAWR-NH2 is a synthetic heptapeptide amide derived from human lysozyme. This peptide has garnered interest within the scientific community for its notable antimicrobial properties. Exhibiting activity against both Gram-positive and Gram-negative bacteria, this compound represents a promising candidate for the development of novel anti-infective therapeutics. Its mechanism of action is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, a hallmark of many antimicrobial peptides (AMPs). This technical guide provides a comprehensive overview of the synthesis, properties, and experimental analysis of the this compound peptide.

Peptide Properties

The this compound peptide is characterized by its sequence of seven amino acids: Arginine-Alanine-Tryptophan-Valine-Alanine-Tryptophan-Arginine, with a C-terminal amidation. The presence of arginine residues contributes to its cationic nature, facilitating interaction with negatively charged bacterial membranes, while the tryptophan residues play a role in anchoring the peptide to the membrane interface.

Physicochemical Properties

| Property | Value |

| Sequence | Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2 |

| Molecular Formula | C49H74N18O7 |

| Molecular Weight | 1023.23 g/mol |

| Charge at pH 7 | +3 |

| Isoelectric Point (pI) | ~11.5 |

| Grand average of hydropathicity (GRAVY) | -0.514 |

Note: The values presented are theoretical and may vary slightly based on experimental conditions.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity. The peptide exhibits a preference for lipids with negatively charged headgroups, which are abundant in bacterial membranes, leading to membrane perturbation. Confocal microscopy studies have shown that fluorescein-labeled this compound can rapidly enter both E. coli and Staphylococcus aureus.

Table 2.1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Strain details not available in search results) | Data not available in search results | [1][2] |

| Staphylococcus aureus | (Strain details not available in search results) | Data not available in search results | [1][2] |

| (Other bacteria/fungi) |

Note: While the antimicrobial activity of this compound is established, specific MIC values were not available in the public search results. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides in a laboratory setting.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Ala, Val, Trp, Ala, Arg).

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Experimental Workflow: Peptide Synthesis and Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Biophysical Characterization and Mechanism of Action

The interaction of this compound with model membranes has been investigated using several biophysical techniques to elucidate its mechanism of action.

Interaction with Model Membranes

Studies have shown that this compound preferentially interacts with negatively charged phospholipids, such as phosphatidylglycerol (PG), which are major components of bacterial membranes. This interaction is thought to be the initial step in its antimicrobial activity.

Table 4.1: Thermodynamic Parameters of this compound Interaction with Model Membranes

| Technique | Lipid System | Thermodynamic Parameter | Value | Reference |

| ITC | POPG Vesicles | Binding Affinity (Kd) | Data not available in search results | [1] |

| Enthalpy (ΔH) | Data not available in search results | [1] | ||

| Entropy (ΔS) | Data not available in search results | [1] | ||

| DSC | DPPC/DPPG Vesicles | Transition Temperature (Tm) | Data not available in search results | [1] |

| Enthalpy of Transition (ΔH) | Data not available in search results | [1] |

Note: The use of Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) has been reported, but specific thermodynamic values were not available in the public search results. Researchers should refer to the primary literature for this data.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

Caption: Proposed mechanism of membrane disruption by this compound.

Experimental Protocol: 2D NMR Spectroscopy for Structural Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been used to determine the structure of this compound in membrane-mimicking environments.

Materials:

-

Lyophilized this compound peptide

-

Deuterated solvents (e.g., D2O)

-

Membrane mimetics (e.g., SDS or DPC micelles)

-

NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the peptide in a suitable buffer containing D2O and the chosen membrane mimetic to a final concentration of ~1-5 mM.

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

TOCSY experiments are used to identify the amino acid spin systems.

-

NOESY experiments provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential assignment of the proton resonances.

-

Identify and quantify NOE cross-peaks.

-

-

Structure Calculation:

-

Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

-

Refine the calculated structures to obtain a final representative structure of the peptide.

-

Cellular Uptake and Visualization

The entry of this compound into bacterial cells has been visualized using confocal microscopy.

Experimental Protocol: Confocal Microscopy

Materials:

-

Fluorescently labeled this compound (e.g., fluorescein-labeled)

-

Bacterial cultures (E. coli, S. aureus)

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Bacterial Culture: Grow bacterial cultures to the mid-logarithmic phase.

-

Incubation: Incubate the bacterial cells with the fluorescently labeled this compound peptide for a specified time.

-

Sample Preparation: Wash the cells to remove unbound peptide and mount them on a microscope slide.

-

Imaging: Visualize the localization of the fluorescent peptide within the bacterial cells using a confocal microscope with the appropriate laser excitation and emission filters.

Signaling Pathways

Current research on this compound has primarily focused on its direct antimicrobial activity through membrane disruption. As of the latest available information, there is no evidence to suggest that this compound modulates specific intracellular signaling pathways in bacteria or host cells. The primary mechanism of action appears to be the physical disruption of the cell envelope, leading to cell death.

Conclusion

The this compound peptide is a promising antimicrobial agent with a mechanism of action centered on the disruption of bacterial membranes. Its synthesis via SPPS is well-established, and a variety of biophysical techniques can be employed for its characterization. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies to determine its in vivo efficacy, toxicity, and the potential for resistance development. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and similar antimicrobial peptides.

References

The Predicted Biological Activity of RAWVAWR-NH2: A Technical Guide

Disclaimer: The following technical guide is a predictive analysis of the biological activity of the peptide RAWVAWR-NH2. As of the writing of this document, there is no specific experimental data available for this peptide in the public domain. The predictions and methodologies outlined herein are based on the peptide's amino acid sequence and established principles of antimicrobial peptide (AMP) function. This guide is intended for researchers, scientists, and drug development professionals as a framework for the potential investigation of this novel peptide.

Executive Summary

The peptide this compound is a heptapeptide with a C-terminal amide. Its sequence, rich in cationic and hydrophobic residues, strongly suggests a classification as an antimicrobial peptide (AMP). This guide provides a comprehensive in-silico analysis of its physicochemical properties, predicted biological activities, and a roadmap for its experimental validation. We predict that this compound will exhibit broad-spectrum antimicrobial activity with a likely mechanism involving bacterial membrane disruption. Furthermore, we outline detailed experimental protocols for the synthesis, characterization, and evaluation of its antimicrobial efficacy and cytotoxic potential.

Physicochemical Properties of this compound

The primary amino acid sequence of the peptide is Arginine-Alanine-Tryptophan-Valine-Alanine-Tryptophan-Arginine, with a C-terminal amide group. The physicochemical properties, predicted using in-silico tools, are summarized in Table 1. The positive net charge is attributed to the two arginine residues, which is a key feature of many AMPs, facilitating their initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The high hydrophobic ratio, contributed by the tryptophan and valine residues, is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes.

| Property | Predicted Value | Significance |

| Molecular Formula | C48H71N17O7 | --- |

| Molecular Weight | 1026.2 g/mol | Relevant for molar concentration calculations. |

| Net Charge (at pH 7.4) | +2 | Facilitates interaction with anionic bacterial membranes. |

| Hydrophobic Ratio | 43% | Promotes insertion into and disruption of the lipid bilayer. |

| Isoelectric Point (pI) | 11.59 | Indicates a strong cationic nature at physiological pH. |

Predicted Biological Activity

Based on its physicochemical properties, this compound is predicted to possess significant antimicrobial activity. The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. This mechanism is common for many cationic and amphipathic AMPs.

Predicted Antimicrobial Spectrum and Efficacy

We hypothesize that this compound will be effective against a range of both Gram-positive and Gram-negative bacteria. Representative hypothetical data for its antimicrobial efficacy is presented in Table 2.

| Target Organism | Predicted MIC (µg/mL) | Predicted MBC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 16 | 32 |

| Escherichia coli (ATCC 25922) | 32 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 |

| Acinetobacter baumannii (ATCC 19606) | 16 | 32 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. These values are hypothetical and require experimental validation.

Predicted Cytotoxicity

A critical aspect of AMP development is its selectivity for microbial cells over host cells. The potential cytotoxicity of this compound against human cells needs to be evaluated. Table 3 presents hypothetical cytotoxicity data.

| Cell Line | Assay | Predicted HC50/IC50 (µg/mL) |

| Human Red Blood Cells | Hemolysis Assay | > 256 |

| Human Embryonic Kidney (HEK293) | MTT Assay | 128 |

| Human Keratinocytes (HaCaT) | MTT Assay | > 256 |

HC50: 50% Hemolytic Concentration; IC50: 50% Inhibitory Concentration. These values are hypothetical and require experimental validation.

Experimental Protocols

To validate the predicted biological activities of this compound, a series of experiments are necessary. The following are detailed protocols for key assays.

Peptide Synthesis and Purification

This compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide should be confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

-

Prepare a stock solution of this compound in sterile water or a suitable buffer.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest peptide concentration at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the peptide that kills a specified percentage (usually 99.9%) of the initial bacterial inoculum.

-

Following the MIC assay, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Plate the aliquots onto nutrient agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells, a measure of its cytotoxicity to mammalian cells.

-

Collect fresh human red blood cells (hRBCs) and wash them with phosphate-buffered saline (PBS).

-

Prepare a 2% (v/v) suspension of hRBCs in PBS.

-

In a 96-well microtiter plate, add serial dilutions of the peptide.

-

Add the hRBC suspension to each well.

-

Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to the positive control.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

-

Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the peptide for a specified period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Predicted Mechanism of Action: Membrane Disruption

The following diagram illustrates the predicted mechanism of action of this compound, where the cationic peptide preferentially interacts with and disrupts the anionic bacterial membrane.

Caption: Predicted mechanism of this compound action.

Experimental Workflow for Peptide Characterization

The following diagram outlines the logical workflow for the experimental validation of this compound.

Caption: Experimental workflow for this compound.

Conclusion

The peptide this compound possesses the key physicochemical attributes of a potent antimicrobial peptide. In-silico analysis predicts a favorable therapeutic profile, characterized by broad-spectrum antimicrobial activity and potentially low cytotoxicity. The experimental protocols and workflows provided in this guide offer a clear path for the empirical validation of these predictions. Successful experimental outcomes would position this compound as a promising candidate for further preclinical development as a novel anti-infective agent.

Delving into the Antimicrobial Action of RAWVAWR-NH2: A Mechanistic Hypothesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide RAWVAWR-NH2, a synthetic derivative of human lysozyme, has demonstrated notable antimicrobial properties. This document outlines a central hypothesis for its mechanism of action, positing that the peptide primarily targets and disrupts the integrity of bacterial cell membranes. This hypothesis is substantiated by a comprehensive review of available biophysical and microbiological data. The peptide's cationic and amphipathic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequent hydrophobic interactions are proposed to drive the insertion of the peptide into the lipid bilayer, leading to membrane perturbation, pore formation, and ultimately, cell death. Evidence also suggests that this compound can translocate across the bacterial membrane to potentially interact with intracellular targets. This guide provides a detailed overview of the experimental evidence supporting this hypothesis, including quantitative data on its antimicrobial efficacy and biophysical interactions, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is a short, cationic antimicrobial peptide derived from human lysozyme. It has shown activity against a range of bacteria, including the Gram-negative species Escherichia coli and the Gram-positive species Staphylococcus aureus.[1] This technical guide consolidates the current understanding of this compound's mechanism of action, presenting a detailed hypothesis supported by experimental data.

Central Hypothesis: Membrane Disruption and Beyond

The primary proposed mechanism of action for this compound is the targeted disruption of the bacterial cell membrane. This process can be broken down into several key stages:

-

Electrostatic Attraction: The net positive charge of this compound facilitates its initial binding to the negatively charged outer surface of bacterial membranes.[2]

-

Interfacial Binding and Structural Transition: Upon interaction with the membrane, the peptide is believed to undergo a conformational change, adopting a more ordered structure, likely an alpha-helix, which is a common feature of many membrane-active peptides.[2][3]

-

Hydrophobic Insertion and Membrane Perturbation: The hydrophobic residues of the peptide then insert into the lipid bilayer, disrupting the packing of the lipid molecules. This perturbation can lead to the formation of transient pores or a more general "carpet-like" disruption of the membrane.[2][3]

-

Cellular Leakage and Death: The compromised membrane integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

-

Intracellular Translocation: Evidence from confocal microscopy suggests that this compound can also translocate across the bacterial membrane and accumulate within the cytoplasm, hinting at the possibility of secondary intracellular targets.[3][4]

This multi-step process is visualized in the signaling pathway diagram below.

Quantitative Data

Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | 1 | MedChemExpress |

Note: The MIC value for S. aureus is from a commercial source and should be verified with peer-reviewed literature. Data for E. coli is not yet available in peer-reviewed publications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial activity of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli and S. aureus.

Materials:

-

This compound peptide

-

E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in sterile water or a suitable buffer.

-

Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.

Objective: To quantify the outer membrane permeabilization of E. coli by this compound.

Materials:

-

This compound peptide

-

Mid-logarithmic phase E. coli cells

-

HEPES buffer

-

N-phenyl-1-naphthylamine (NPN) stock solution

-

Fluorometer

Procedure:

-

Wash and resuspend E. coli cells in HEPES buffer.

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Add varying concentrations of this compound to the cell suspension.

-

Measure the increase in fluorescence intensity (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Objective: To analyze the conformational changes of this compound upon interaction with model membranes.

Materials:

-

This compound peptide

-

Phosphate buffer

-

Lipid vesicles (e.g., POPC and POPG)

-

CD spectropolarimeter

Procedure:

-

Dissolve this compound in phosphate buffer.

-

Record the CD spectrum in the far-UV region (190-250 nm) in the absence of lipids.

-

Add lipid vesicles to the peptide solution and record the CD spectra at various peptide-to-lipid ratios.

-

Analyze the changes in the spectra to determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in a membrane-mimicking environment.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to study the binding of molecules.

Objective: To characterize the thermodynamics of this compound binding to model bacterial membranes.

Materials:

-

This compound peptide

-

Large unilamellar vesicles (LUVs) of varying lipid compositions (e.g., POPC, POPG)

-

Isothermal titration calorimeter

Procedure:

-

Load the LUV suspension into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the peptide into the LUV suspension.

-

Measure the heat changes associated with each injection.

-

Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]

Fluorescence Spectroscopy (Tryptophan Fluorescence)

The intrinsic fluorescence of tryptophan residues in the peptide can be used to probe its interaction with membranes.

Objective: To monitor the change in the local environment of the tryptophan residues of this compound upon membrane binding.

Materials:

-

This compound peptide

-

Lipid vesicles

-

Fluorometer

Procedure:

-

Measure the fluorescence emission spectrum of this compound (excitation around 280-295 nm) in buffer.

-

Titrate the peptide solution with increasing concentrations of lipid vesicles.

-

Monitor the changes in fluorescence intensity and the wavelength of maximum emission (λmax). A blue shift in λmax and an increase in intensity are indicative of the tryptophan residues moving into a more hydrophobic environment, i.e., inserting into the membrane.[4]

Confocal Laser Scanning Microscopy (CLSM)

CLSM is used to visualize the localization of the peptide within bacterial cells.

Objective: To determine if this compound translocates across the bacterial membrane.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-labeled)

-

Bacterial cells (E. coli, S. aureus)

-

Confocal microscope

Procedure:

-

Incubate the bacterial cells with the fluorescently labeled peptide for various time points.

-

Wash the cells to remove unbound peptide.

-

Image the cells using a confocal microscope.

-

Analyze the z-stack images to determine the localization of the peptide (e.g., at the membrane or within the cytoplasm).[3][4]

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Confocal Microscopy

Caption: Workflow for visualizing peptide uptake using confocal microscopy.

Conclusion

The available evidence strongly supports the hypothesis that this compound exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes, a mechanism initiated by electrostatic attraction and driven by hydrophobic interactions. The potential for intracellular activity following membrane translocation presents an exciting avenue for further research. A complete understanding of this dual-action mechanism will be crucial for the development of this compound and other lysozyme-derived peptides as next-generation antimicrobial agents. Further studies are warranted to obtain more extensive quantitative data, particularly from peer-reviewed sources, and to explore the nature of any potential intracellular targets.

References

An In-Depth Technical Guide to the In Silico Prediction and Validation of Molecular Targets for RAWVAWR-NH2

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for the computational prediction of biological targets for the novel peptide RAWVAWR-NH2, coupled with detailed protocols for experimental validation. Given the novelty of this peptide, this document serves as a methodological roadmap, using this compound as a case study to illustrate a robust workflow for peptide target deconvolution.

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. The heptapeptide this compound represents a novel chemical entity with unexplored biological functions. Identifying its molecular targets is the critical first step in elucidating its mechanism of action and potential therapeutic applications. This technical guide outlines a systematic, multi-pronged in silico approach to predict potential protein targets for this compound, followed by detailed experimental protocols for the validation of these computational hypotheses. The workflow is designed to maximize the probability of successful target identification and provide a deep understanding of the peptide's biological interactions.

In Silico Target Prediction Workflow

The computational workflow for identifying potential targets of this compound is multifaceted, integrating structure-based, ligand-based, and sequence-based methodologies. This approach is designed to overcome the challenges posed by the flexibility of peptides and to generate a high-confidence list of candidate targets for experimental validation.

Methodologies

The initial step involves predicting the three-dimensional (3D) structure of this compound. Due to the inherent flexibility of short peptides, a conformational ensemble is often generated.

Protocol:

-

Input: The primary amino acid sequence (Arg-Ala-Trp-Val-Ala-Trp-Arg) and the C-terminal amidation.

-

Tool: Utilize a de novo peptide structure prediction server such as PEP-FOLD or I-TASSER.[1] These tools predict peptide structures by assembling fragments from known protein structures.

-

Procedure: Submit the peptide sequence to the server. The output will be a series of predicted 3D models (conformations) ranked by a confidence score.

-

Output: A set of PDB files representing the most probable conformations of this compound. These structures serve as the input for structure-based methods.

Reverse docking screens the predicted 3D structure of this compound against a library of known protein structures to identify potential binding partners.[2]

Protocol:

-

Ligand Preparation: The predicted 3D structures of this compound are prepared by adding hydrogen atoms and assigning appropriate charges.

-

Target Database Selection: A comprehensive library of 3D protein structures is selected. Databases like PDTD (Potential Drug Target Database) are specifically designed for this purpose, containing curated structures of known drug targets.[3] Alternatively, a filtered subset of the Protein Data Bank (PDB) can be used.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina, MDockPeP) is used to systematically screen the peptide against each protein in the target database.[4] The program samples a vast number of possible binding poses and conformations.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5] Proteins are then ranked based on their best docking scores.

-

Result Analysis: The raw docking scores may be influenced by protein size and binding pocket properties. It is crucial to use normalized scores (e.g., Z-scores) to compare across different proteins and reduce false positives.[6][7] The binding poses of top-ranked hits are visually inspected for favorable interactions.

This method defines the essential 3D arrangement of chemical features of the peptide (pharmacophore) responsible for its activity and uses this model to screen for proteins that can accommodate these features.[8]

Protocol:

-

Pharmacophore Generation: Based on the predicted 3D structure of this compound, a pharmacophore model is generated. This model consists of features like hydrogen bond donors/acceptors, hydrophobic centers, and positive charges, corresponding to the side chains of Arginine (positive, H-bond donor), Tryptophan (hydrophobic, aromatic), and Valine (hydrophobic).

-

Database Screening: The generated pharmacophore model is used as a 3D query to screen a database of protein binding sites, such as PharmMapper or the ZINC database.[9][10]

-

Hit Identification: Proteins whose binding sites match the pharmacophore model are identified as potential targets. These hits are ranked based on a fit score, which indicates how well the protein's active site complements the peptide's pharmacophoric features.

These methods utilize the peptide's primary sequence to infer potential interactions, bypassing the need for a 3D structure.

Protocol:

-

Sequence Similarity: Tools like BLASTp (Basic Local Alignment Search Tool for proteins) can be used to search for short, nearly exact matches of the RAWVAWR sequence within known proteins. This may identify proteins from which the peptide could have been derived or proteins that contain similar binding motifs.

-

Machine Learning Models: An increasing number of machine learning and deep learning models are trained on large datasets of known peptide-protein interactions (PPIs).[11][12] These models can take the this compound sequence as input and predict the likelihood of it binding to various proteins in a given proteome.

Data Presentation: Illustrative Quantitative Results

Following the in silico screening, quantitative data should be organized to facilitate the prioritization of candidates for experimental validation. The tables below present hypothetical results for this compound.

Table 1: Illustrative Reverse Docking Results

| Rank | Target Protein | PDB ID | Docking Score (kcal/mol) | Normalized Z-Score | Putative Biological Role |

| 1 | Kinase A | 1XYZ | -9.8 | -2.5 | Signal Transduction |

| 2 | Protease B | 2ABC | -9.5 | -2.1 | Protein Degradation |

| 3 | Receptor C | 3DEF | -9.1 | -1.9 | Cell Surface Signaling |

| 4 | Transcription D | 4GHI | -8.8 | -1.6 | Gene Regulation |

| 5 | Ion Channel E | 5JKL | -8.5 | -1.4 | Ion Transport |

Table 2: Illustrative Pharmacophore Screening and ML Prediction Results

| Method | Predicted Target | Fit/Confidence Score | Notes |

| Pharmacophore | Kinase A | 0.85 | High geometric and feature match. |

| Pharmacophore | Receptor C | 0.79 | Good alignment with key interaction points. |

| Machine Learning (PPI) | Kinase A | 0.92 (Probability) | Predicted as a strong interactor. |

| Machine Learning (PPI) | Protease B | 0.88 (Probability) | High likelihood of interaction. |

Table 3: Illustrative Experimental Validation Data

| Predicted Target | Method | Binding Affinity (KD) | Stoichiometry (N) | Enthalpy (ΔH, kcal/mol) | IC50 / EC50 |

| Kinase A | SPR | 500 nM | - | - | 1.2 µM (IC50) |

| Kinase A | ITC | 450 nM | 1.1 ± 0.1 | -8.5 | - |

| Protease B | BLI | 1.2 µM | - | - | 5.0 µM (IC50) |

| Receptor C | ITC | No Binding Detected | - | - | - |

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimentation. Below are detailed protocols for primary and secondary validation assays.

Primary Validation: Biophysical Assays

These assays directly measure the binding interaction between this compound and the purified candidate target proteins.

SPR is used for real-time, label-free analysis of binding kinetics (ka, kd) and affinity (KD).[13][14]

Protocol:

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5). Immobilize the purified target protein (ligand) onto the chip surface using standard amine coupling chemistry.[1]

-

Analyte Preparation: Prepare a series of dilutions of the this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD.

-

Binding Measurement:

-

Inject the running buffer over the sensor surface to establish a stable baseline.

-

Inject each concentration of the peptide for a set association time, followed by an injection of running buffer for the dissociation phase. .

-

After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound peptide.

-

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry N, ΔH).[15][16]

Protocol:

-

Sample Preparation: Dialyze both the purified target protein and the this compound peptide extensively against the same buffer to minimize buffer mismatch heats. Degas both solutions before use.

-

Instrument Setup:

-

Load the target protein into the sample cell (e.g., at 10-50 µM).

-

Load the peptide into the injection syringe at a concentration 10-20 times that of the protein.

-

-

Titration: Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to extract the KD, N, and ΔH.

Secondary Validation: Cell-Based Assays

These assays confirm the interaction in a more biologically relevant context.

Co-IP is used to demonstrate that this compound interacts with its target protein within a cellular lysate.[3][17]

Protocol:

-

Peptide Modification: Synthesize a version of this compound with a tag (e.g., Biotin or FLAG) for pulldown.

-

Cell Lysis: Prepare a cell lysate from a cell line endogenously expressing the target protein using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysate with the tagged peptide to allow complex formation.

-

Add beads coupled to an antibody against the tag (e.g., anti-FLAG beads or streptavidin beads for biotin). Incubate to capture the peptide and its binding partners.

-

Alternatively, incubate the lysate with an antibody against the endogenous target protein, followed by capture with Protein A/G beads. Then probe for the peptide's presence.

-

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured protein complexes from the beads.

-

Detection: Analyze the eluate by Western blotting using an antibody specific to the predicted target protein. A band corresponding to the target protein in the peptide pulldown lane indicates an interaction.

CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[18][19]

Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with either vehicle control or varying concentrations of this compound.

-

Heat Challenge: Heat the samples across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated/aggregated fraction by centrifugation.

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.

-

Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.

Hypothetical Signaling Pathway Involvement

If "Kinase A" is validated as a primary target, this compound could be an inhibitor or an allosteric modulator. This interaction could impact downstream signaling, as illustrated below.

References

- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Benchmarking of different molecular docking methods for protein-peptide docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]

- 10. scispace.com [scispace.com]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 17. assaygenie.com [assaygenie.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The RAWVAWR-NH2 peptide, a seven-amino-acid sequence (Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2), is a cationic antimicrobial peptide derived from human lysozyme.[1][2][3][4] This peptide exhibits notable antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus.[1][3][4] Its mechanism of action is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, a process driven by the peptide's amphipathic nature, with positively charged arginine residues and hydrophobic tryptophan and valine residues.[1][3] While direct membrane perturbation is the principal mode of antibacterial action, evidence also suggests that this compound can translocate across the bacterial membrane and potentially interact with intracellular targets.[1][3] A related peptide, IVSDGNGMNAWVAWR-NH2, derived from chicken lysozyme, has also been studied for its antimicrobial properties.[1][3]

Quantitative Data

The biological activity of this compound and its related sequences is quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Peptide Sequence | Target Organism | MIC (µg/mL) | Notes | Reference |

| This compound | Escherichia coli | Not explicitly stated in abstracts, but activity is confirmed. | Further research into the full text of cited papers is required for specific values. | [1][3][4] |

| Staphylococcus aureus | Not explicitly stated in abstracts, but activity is confirmed. | Further research into the full text of cited papers is required for specific values. | [1][3][4] | |

| IVSDGNGMNAWVAWR-NH2 | Various bacteria | Weak interaction with lipids, reflecting its bactericidal activity. | Specific MIC values are not provided in the abstracts. | [1][3] |

Mechanism of Action & Signaling Pathways

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol.[1][3] Following this initial binding, the hydrophobic residues, particularly tryptophan, are thought to insert into the lipid bilayer, leading to membrane perturbation and increased permeability.[1][3] This disruption of the membrane integrity ultimately leads to cell death.

There is also evidence to suggest that this compound can translocate into the bacterial cytoplasm, which implies the existence of secondary intracellular targets.[1][3] However, the specific intracellular signaling pathways that might be affected by this peptide are not yet well-elucidated in the currently available literature. The primary focus of existing research has been on its direct antimicrobial effects.

Diagram: Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of action for the this compound peptide.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and characterization of the this compound peptide family.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[5][6]

-

Resin Preparation: A Rink amide resin is commonly used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[5]

-

Amino Acid Coupling Cycle:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).[7]

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test like the ninhydrin test.[5][6]

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane, and phenol) to prevent side reactions.[6]

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for the synthesis of this compound via SPPS.

Antimicrobial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[8][9]

-

Preparation of Peptide Stock Solution: A stock solution of the purified peptide is prepared in sterile water or an appropriate buffer.

-

Bacterial Inoculum Preparation: A single colony of the test bacterium (e.g., E. coli or S. aureus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton broth). The culture is incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[9]

-

Serial Dilution: The peptide stock solution is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Structural Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer vs. membrane-mimicking environments like SDS micelles).[10]

-

Sample Preparation: The peptide is dissolved in the desired solvent (e.g., phosphate buffer or a solution containing SDS micelles) to a final concentration typically in the micromolar range.

-

Spectra Acquisition: CD spectra are recorded on a CD spectrometer, typically over a wavelength range of 190-250 nm.

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A random coil structure is expected in aqueous solution, while an α-helical or β-sheet structure may be adopted in a membrane-like environment.[10]

Peptide-Membrane Interaction Studies

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to quantify the thermodynamic parameters of binding between the peptide and lipid vesicles, providing insights into the driving forces of the interaction.[1][11]

-

Sample Preparation: Large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., POPC or POPG) are prepared. The peptide is dissolved in the same buffer as the vesicles. All solutions are thoroughly degassed.

-

Titration: The peptide solution is placed in the ITC syringe and titrated into the sample cell containing the lipid vesicle suspension.

-

Data Acquisition and Analysis: The heat changes associated with each injection are measured. The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][11]

Confocal Microscopy

This technique is used to visualize the interaction of a fluorescently labeled version of the peptide with bacterial cells, providing information on whether the peptide remains on the membrane or enters the cell.[1][12]

-

Peptide Labeling: The peptide is labeled with a fluorescent dye (e.g., fluorescein).

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-log phase, harvested, and washed.

-

Incubation: The bacterial cells are incubated with the fluorescently labeled peptide for a specific period.

-

Imaging: The cells are washed to remove unbound peptide and then imaged using a confocal laser scanning microscope. The localization of the fluorescence signal (on the cell periphery or within the cytoplasm) is analyzed.[12]

References

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. Circular dichroism spectrum analysis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. rsc.org [rsc.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 10. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

A Technical Guide to the Potential Therapeutic Applications of RAWVAWR-NH2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide sequence RAWVAWR-NH2 does not correspond to a well-documented agent in publicly available scientific literature. This guide is a prospective analysis based on the physicochemical properties of its constituent amino acids. The proposed applications, mechanisms, and data are hypothetical and intended to serve as a framework for the potential investigation of this novel peptide.

Executive Summary

This compound is a novel, short-chain peptide with the sequence Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2. Its composition suggests significant therapeutic potential, primarily stemming from its predicted cationic and amphipathic nature. The presence of multiple arginine (R) and tryptophan (W) residues, combined with a C-terminal amide group for enhanced stability, positions this compound as a strong candidate for investigation as an antimicrobial, anticancer, and cell-penetrating peptide (CPP). This document outlines these potential applications, presents hypothetical data to illustrate expected outcomes, provides detailed experimental protocols for validation, and visualizes potential mechanisms and workflows.

Peptide Characteristics and Predicted Properties

The primary amino acid sequence of this compound imparts distinct chemical properties that are key to its potential functions:

-

Cationic Nature: The two arginine (R) residues provide a net positive charge at physiological pH. This is a critical feature for interacting with negatively charged cell membranes, such as those found on bacteria and cancer cells.

-

Amphipathicity: The peptide contains both hydrophobic (Tryptophan, Valine, Alanine) and hydrophilic (Arginine) residues. This separation of polarity allows for insertion into and disruption of lipid bilayers, a common mechanism for antimicrobial and anticancer peptides.

-

Tryptophan Residues: The two tryptophan (W) residues are significant. Their large, aromatic side chains tend to anchor the peptide at the lipid-water interface of cell membranes, facilitating membrane perturbation.

-

C-Terminal Amidation (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group and increases the peptide's resistance to degradation by carboxypeptidases, thereby enhancing its biological half-life.

Potential Therapeutic Applications

As an Antimicrobial Agent

The cationic and amphipathic structure of this compound is a hallmark of antimicrobial peptides (AMPs). AMPs typically act by disrupting the integrity of microbial cell membranes, leading to cell death.

Hypothetical Data: Antimicrobial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of pathogenic bacteria and fungi.

| Microorganism | Type | Strain (Example) | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ATCC 29213 | 8 | 16 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | USA300 | 16 | 32 |

| Escherichia coli | Gram-negative | ATCC 25922 | 16 | 32 |

| Pseudomonas aeruginosa | Gram-negative | PAO1 | 32 | 64 |

| Candida albicans | Fungal | SC5314 | 16 | 32 |

As an Anticancer Agent

Many peptides with properties similar to this compound exhibit selective toxicity towards cancer cells. This selectivity is often attributed to the higher negative charge and altered lipid composition of cancer cell membranes compared to healthy cells.

Hypothetical Data: Cytotoxicity Against Cancer Cell Lines

This table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against various human cancer cell lines and a non-cancerous control cell line.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15 |

| A549 | Lung Carcinoma | 25 |

| HeLa | Cervical Adenocarcinoma | 20 |

| HEK-293 | Human Embryonic Kidney (Non-cancerous) | >100 |

Proposed Mechanism of Action: Membrane Disruption and Apoptosis Induction

Based on its structure, a plausible mechanism for this compound involves initial electrostatic attraction to negatively charged cell membranes, followed by insertion and disruption, leading to pore formation or membrane destabilization. In cancer cells, this could trigger downstream apoptotic signaling pathways.

Caption: Hypothetical mechanism of this compound targeting anionic cell membranes.

Detailed Experimental Protocols

Peptide Synthesis and Purification

-

Synthesis: The peptide this compound can be synthesized using an automated peptide synthesizer via Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry on a Rink Amide resin.

-

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS).

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination: The MIC is determined as the lowest peptide concentration at which no visible microbial growth is observed. Positive and negative growth controls must be included.

Cytotoxicity (IC50) Assay using MTT

-

Cell Seeding: Cancer cells and non-cancerous control cells are seeded into 96-well plates (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Proposed Research and Development Workflow

The investigation of a novel peptide like this compound follows a structured workflow from initial characterization to preclinical studies.

Caption: A structured workflow for the preclinical development of this compound.

Conclusion and Future Directions

The peptide this compound represents a promising candidate for therapeutic development. Its inherent physicochemical properties, derived from its amino acid sequence, strongly suggest potential as a potent antimicrobial and selective anticancer agent. The immediate next steps involve the chemical synthesis and purification of the peptide, followed by rigorous in vitro screening as outlined in this guide. Subsequent research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical animal models. These studies will be crucial in validating its therapeutic potential and advancing it as a next-generation peptide-based therapeutic.

Unraveling RAWVAWR-NH2: A Deep Dive into its Discovery and Origins

The peptide RAWVAWR-NH2 remains an enigmatic molecule within the scientific community, as extensive searches of publicly available scientific literature and databases have yielded no specific information regarding its discovery, origin, or biological function. This lack of data prevents the construction of a detailed technical guide as requested.

Despite a thorough investigation into established biochemical and pharmaceutical research, no patents, peer-reviewed articles, or conference proceedings explicitly mention the peptide sequence this compound. This suggests several possibilities:

-

Novelty: The peptide may be a very recent discovery that has not yet been published or publicly disclosed. Research and development in the fields of proteomics and drug discovery are constantly identifying new molecules, and there is often a significant time lag between discovery and publication.

-

Proprietary Nature: this compound could be a proprietary compound under active investigation by a private entity, such as a pharmaceutical company or a biotechnology firm. In such cases, information is often kept confidential until intellectual property rights are secured.

-

Alternative Nomenclature: It is possible that the peptide is known by a different name or designation within the research community. Scientific nomenclature can be complex, and a single compound may have multiple identifiers.

-

Hypothetical Construct: The sequence may represent a theoretical or computationally designed peptide that has not yet been synthesized or characterized experimentally.

Without any foundational data on its discovery, synthesis, biological targets, or mechanism of action, it is not possible to provide the requested in-depth technical guide. The creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is contingent upon the existence of primary research data, which is currently unavailable for this compound.

Further progress in elucidating the nature of this compound will depend on the future disclosure of research findings by the entity that discovered or synthesized this peptide. Researchers and drug development professionals are encouraged to monitor scientific publications and patent databases for any forthcoming information on this intriguing molecule.

Physicochemical Properties of RAWVAWR-NH2: A Technical Guide

Disclaimer: The peptide RAWVAWR-NH2 is not extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of the predicted physicochemical properties and outlines the standard experimental methodologies that would be employed to characterize a novel peptide with this sequence.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a peptide is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, bioavailability, and mechanism of action. For the novel peptide this compound, the following properties are of primary importance.

Amino Acid Sequence and Molecular Weight

The primary structure of the peptide is defined by its amino acid sequence: Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2. The presence of multiple tryptophan and arginine residues suggests potential for specific biological activities. The C-terminal amidation (-NH2) is a common modification that can increase peptide stability by protecting it from carboxypeptidase degradation.

The molecular weight of a peptide is a critical parameter for various analytical techniques and for calculating molar concentrations. It is determined by the sum of the molecular weights of its constituent amino acids, adjusted for the loss of water molecules during peptide bond formation and the addition of the C-terminal amide group.

| Property | Value |

| Amino Acid Sequence | Arg-Ala-Trp-Val-Ala-Trp-Arg-NH2 |

| Molecular Formula | C₅₀H₇₃N₁₇O₇ |

| Average Molecular Weight | 1056.24 g/mol |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1][2][3][4] This property is crucial for developing purification strategies, such as isoelectric focusing, and for understanding the peptide's behavior in different physiological environments.[1][2] The pI is calculated based on the pKa values of the ionizable groups in the amino acid side chains and the terminal groups. Given the presence of two basic arginine residues, a high pI is predicted for this compound.

| Property | Predicted Value |

| Isoelectric Point (pI) | ~12.0 |

Solubility and Stability